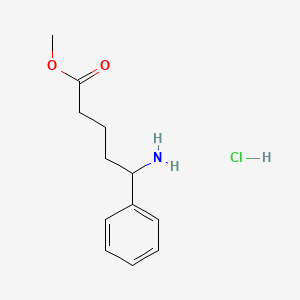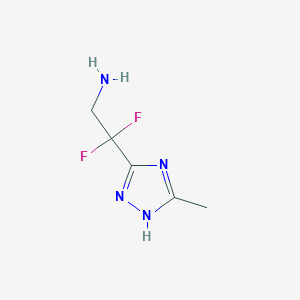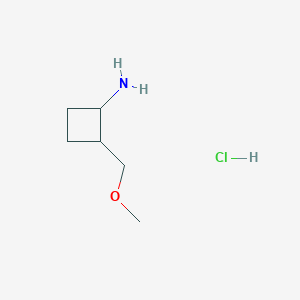![molecular formula C8H10ClF3N2 B1435623 2-[4-(三氟甲基)吡啶-2-基]乙胺盐酸盐 CAS No. 1803607-61-5](/img/structure/B1435623.png)
2-[4-(三氟甲基)吡啶-2-基]乙胺盐酸盐
描述
“2-[4-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1803607-61-5 . It has a molecular weight of 226.63 . The compound is stored at room temperature and it appears as an oil .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which includes “2-[4-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine hydrochloride”, is a key structural motif in active agrochemical and pharmaceutical ingredients . The synthesis of these compounds has been made possible by the development of organic compounds containing fluorine .Molecular Structure Analysis
The InChI code for “2-[4-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine hydrochloride” is 1S/C8H9F3N2.ClH/c9-8(10,11)6-2-4-13-7(5-6)1-3-12;/h2,4-5H,1,3,12H2;1H .Chemical Reactions Analysis
The biological activities of trifluoromethylpyridine (TFMP) derivatives, such as “2-[4-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine hydrochloride”, are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical And Chemical Properties Analysis
“2-[4-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine hydrochloride” is an oil at room temperature . It has a molecular weight of 226.63 .科学研究应用
在环境科学和技术中的应用
胺官能化吸附剂,包括与 2-[4-(三氟甲基)吡啶-2-基]乙胺盐酸盐类似的结构,因其从环境中去除持久有害化学物质的效率而受到关注。例如,这些化合物用于去除水源中的全氟烷基和多氟烷基物质 (PFAS)。这些吸附剂的有效性归因于静电相互作用、疏水相互作用及其独特的形态特征,为水净化和环境保护提供了一种有前景的方法 (Ateia 等人,2019)。
安全和危害
The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
未来方向
The major use of TFMP derivatives, including “2-[4-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine hydrochloride”, is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .
生化分析
Biochemical Properties
2-[4-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with histamine receptors, particularly the H1 subtype . The nature of these interactions involves binding to the receptor sites, which can influence the receptor’s activity and downstream signaling pathways.
Cellular Effects
The effects of 2-[4-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine hydrochloride on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with histamine receptors can lead to changes in intracellular calcium levels, which in turn affects various cellular processes such as muscle contraction, neurotransmitter release, and immune responses .
Molecular Mechanism
At the molecular level, 2-[4-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine hydrochloride exerts its effects through binding interactions with biomolecules. It acts as an agonist for histamine receptors, particularly the H1 subtype, leading to receptor activation and subsequent signaling cascades . This activation can result in enzyme inhibition or activation and changes in gene expression, ultimately influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[4-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine hydrochloride can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under normal storage conditions, but its activity may decrease over extended periods . Long-term exposure to the compound in in vitro or in vivo studies has shown sustained effects on cellular signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of 2-[4-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine hydrochloride vary with different dosages in animal models. At lower doses, the compound can effectively modulate histamine receptor activity without causing significant adverse effects. At higher doses, toxic or adverse effects may be observed, including changes in cardiovascular function and immune responses . Threshold effects have been noted, where a certain dosage is required to achieve the desired biochemical effects.
Metabolic Pathways
2-[4-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolism can influence metabolic flux and metabolite levels, impacting overall cellular function .
Transport and Distribution
The transport and distribution of 2-[4-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can affect its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 2-[4-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine hydrochloride is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and subsequent biochemical effects.
属性
IUPAC Name |
2-[4-(trifluoromethyl)pyridin-2-yl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2.ClH/c9-8(10,11)6-2-4-13-7(5-6)1-3-12;/h2,4-5H,1,3,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPIVYTFMYHWFAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(F)(F)F)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803607-61-5 | |
| Record name | 2-Pyridineethanamine, 4-(trifluoromethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803607-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-[(4-Chlorophenyl)methyl]oxan-3-amine hydrochloride](/img/structure/B1435548.png)








